1-[3-Bromoprop-1-enyl]-4-chlorobenzene
Overview
Description
1-[3-Bromoprop-1-enyl]-4-chlorobenzene is an organic compound characterized by the presence of a bromine atom attached to a prop-1-enyl group and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene can be synthesized through a series of organic reactions. One common method involves the bromination of 4-chlorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-1-enyl group can participate in addition reactions with electrophiles, resulting in the formation of saturated compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in the presence of catalysts like palladium on carbon (Pd/C) are used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Products include 1-[3-(substituted)prop-1-enyl]-4-chlorobenzene derivatives.
Addition Reactions: Products include 1-[3-bromo-2-(substituted)propyl]-4-chlorobenzene derivatives.
Oxidation Reactions: Products include epoxides and other oxidized derivatives of the original compound.
Scientific Research Applications
1-[3-Bromoprop-1-enyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Bromoprop-1-enyl]-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Propargyl bromide: An organic compound with a similar bromine substituent but different structural features.
Allyl bromide: Another brominated compound with a different arrangement of carbon atoms.
Uniqueness: 1-[3-Bromoprop-1-enyl]-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to other similar compounds. Its specific structural features allow for unique interactions and reactions that are not observed with other brominated or chlorinated compounds.
Properties
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLXVQTNJCLME-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249145 | |
Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60691-90-9, 42432-30-4 | |
Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60691-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.